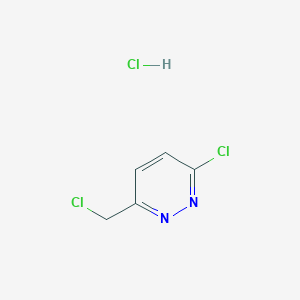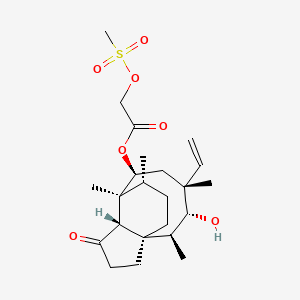![molecular formula C6H8F2N2O B1428390 [1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methanol CAS No. 1341536-55-7](/img/structure/B1428390.png)
[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methanol
Overview
Description
[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methanol: is a chemical compound with the molecular formula C6H8F2N2O. It is a derivative of pyrazole, a five-membered aromatic heterocycle containing two nitrogen atoms. The presence of the difluoroethyl group and the hydroxymethyl group on the pyrazole ring makes this compound unique and potentially useful in various scientific applications.
Mechanism of Action
Target of Action
It’s known that the 2,2-difluoroethyl group is an important lipophilic hydrogen bond donor in medicinal chemistry . This group can bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
The compound interacts with its targets through electrophilic 2,2-difluoroethylation of thiol, amine, and alcohol nucleophiles with a hypervalent iodine reagent . This interaction results in the formation of a wide range of 2,2-difluoroethylated nucleophiles .
Biochemical Pathways
The 2,2-difluoroethyl group has been found to modulate lipophilicity and increase the acidity of the proton, tuning drug target affinity and specificity .
Pharmacokinetics
It’s known that the c–f bonds can impart metabolic stability, making the difluoroethyl group a stable bioisostere for alcohol, ether, thiol, amine, and amide pharmacophores . This suggests that the compound could have good bioavailability.
Result of Action
The 2,2-difluoroethyl group has been found to modulate lipophilicity and increase the acidity of the proton, tuning drug target affinity and specificity . This suggests that the compound could have significant effects at the molecular and cellular levels.
Action Environment
It’s known that the c–f bonds can impart metabolic stability, making the difluoroethyl group a stable bioisostere for alcohol, ether, thiol, amine, and amide pharmacophores . This suggests that the compound could be stable under various environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methanol typically involves the introduction of the difluoroethyl group onto the pyrazole ring. This can be achieved through various difluoromethylation processes. One common method involves the reaction of pyrazole with difluoromethylating agents under specific conditions to introduce the difluoroethyl group . The hydroxymethyl group can be introduced through subsequent reactions involving formaldehyde or other suitable reagents.
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation reactions using advanced catalytic systems to ensure high yield and purity. The process may also include purification steps such as crystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxymethyl group in [1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methanol can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or other reduced derivatives.
Substitution: The difluoroethyl group can participate in substitution reactions, where one or both fluorine atoms are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under appropriate conditions.
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, [1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methanol is used as a building block for the synthesis of more complex molecules.
Biology: The compound may be used in biological studies to investigate the effects of difluoroethyl and hydroxymethyl groups on biological activity. It can serve as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals .
Medicine: In medicine, derivatives of this compound may exhibit pharmacological properties, making them candidates for drug development. The presence of the difluoroethyl group can enhance the metabolic stability and bioavailability of drug molecules .
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique structure allows for the design of materials with enhanced chemical resistance, thermal stability, and other desirable characteristics .
Comparison with Similar Compounds
[1-(2,2-difluoroethyl)-1H-pyrazol-5-yl]methanol: Similar structure but with the difluoroethyl group at a different position on the pyrazole ring.
[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methanol: Another positional isomer with the difluoroethyl group at the 3-position.
[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]ethanol: Similar compound with an ethyl group instead of a hydroxymethyl group.
Uniqueness: The unique combination of the difluoroethyl and hydroxymethyl groups in [1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methanol distinguishes it from other similar compounds. This combination can impart specific chemical and biological properties that are not observed in its positional isomers or analogs .
Properties
IUPAC Name |
[1-(2,2-difluoroethyl)pyrazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F2N2O/c7-6(8)3-10-2-5(4-11)1-9-10/h1-2,6,11H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTKUROHRHOWYEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CC(F)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylic acid](/img/structure/B1428307.png)
![2-(4-Chlorophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine](/img/structure/B1428308.png)
![{2-[(2-Methoxyphenyl)dimethylsilyl]phenyl}methanol](/img/structure/B1428309.png)
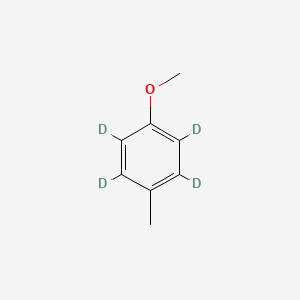
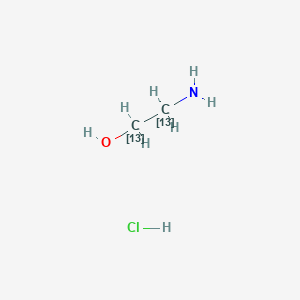

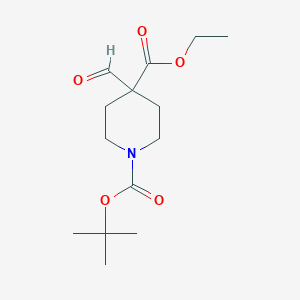
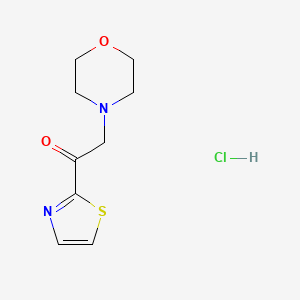
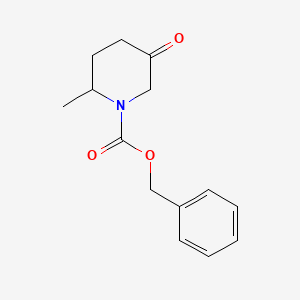
![2-(tert-Butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octane-6-carboxylic acid](/img/structure/B1428320.png)
